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Compound Name: 2,3,3-Trimethylpentane

Cat. No.: B1202373 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role and experimental

characterization of 2,3,3-trimethylpentane as a component in gasoline surrogates. Detailed

experimental protocols for key combustion property measurements are also included to

facilitate research in this area.

Introduction to 2,3,3-Trimethylpentane
2,3,3-Trimethylpentane is a highly branched-chain alkane and an isomer of octane with the

chemical formula C8H18. Its molecular structure significantly influences its combustion

properties, making it a valuable component for formulating gasoline surrogates that mimic the

behavior of real-world fuels under various engine operating conditions. Understanding the

combustion characteristics of individual components like 2,3,3-trimethylpentane is crucial for

developing predictive combustion models and designing more efficient and cleaner internal

combustion engines.

Role in Gasoline Surrogates
Gasoline is a complex mixture of hundreds of hydrocarbons. To simplify research and

modeling, surrogate fuels are formulated with a much smaller number of components to

reproduce the physical and chemical properties of the target gasoline. These surrogates are

essential for fundamental combustion studies and the development of detailed chemical kinetic

models.
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Highly branched alkanes like 2,3,3-trimethylpentane are important constituents of gasoline

and are known for their high research octane number (RON), which is a measure of a fuel's

resistance to knocking in spark-ignition engines. While 2,2,4-trimethylpentane (isooctane) is the

primary reference fuel with a RON of 100, other isomers like 2,3,3-trimethylpentane are also

present in commercial gasolines and contribute to the overall octane rating and combustion

behavior. The inclusion of various isomers in a surrogate formulation allows for a more

accurate representation of the complex chemistry of real gasoline.

Data Presentation
The following tables summarize key quantitative combustion data for 2,3,3-trimethylpentane.

Laminar Flame Speed
Laminar flame speed is a fundamental property of a combustible mixture that characterizes its

reactivity. The data below presents the laminar flame speed of 2,2,3-trimethylpentane-air

mixtures at 25°C and 1 atm.[1]

Equivalence Ratio (φ) Laminar Flame Speed (cm/s)

0.8 37.8

0.9 39.5

1.0 40.1

1.1 39.5

1.2 36.2

Ignition Delay Time
Ignition delay time is a critical parameter for understanding autoignition and knocking

phenomena in engines. While specific data tables for 2,3,3-trimethylpentane were not found

in the immediate search results, an experimental and kinetic modeling study on the oxidation of

2,2,3- and 2,2,4-trimethylpentane has been reported.[2] This study would contain detailed

ignition delay time data under various temperatures, pressures, and equivalence ratios, which

is essential for validating chemical kinetic models.
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Experimental Protocols
Detailed methodologies for two key experiments used to characterize the combustion

properties of gasoline surrogate components are provided below.

Ignition Delay Time Measurement in a Shock Tube
Objective: To measure the autoignition delay time of a 2,3,3-trimethylpentane/air mixture

under controlled high-temperature and high-pressure conditions.

Apparatus: A high-pressure shock tube equipped with pressure transducers, a light emission

detector (e.g., a photomultiplier tube with appropriate filters for OH* or CH*

chemiluminescence), and a data acquisition system.

Procedure:

Mixture Preparation:

Prepare a homogeneous mixture of 2,3,3-trimethylpentane vapor and synthetic air

(O₂/N₂ mixture) of a specific equivalence ratio in a separate mixing tank.

The partial pressures of each component are carefully controlled to achieve the desired

composition.

Allow sufficient time for the mixture to become homogeneous.

Shock Tube Operation:

Evacuate the driven section of the shock tube to a high vacuum.

Introduce the prepared fuel/air mixture into the driven section to a predetermined initial

pressure.

Pressurize the driver section with a high-pressure driver gas (e.g., helium or a

helium/argon mixture) until the diaphragm separating the driver and driven sections

ruptures.

Shock Wave Generation and Measurement:
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The rupture of the diaphragm generates a primary shock wave that propagates through

the driven section, compressing and heating the test gas.

The shock wave reflects off the end wall of the shock tube, further compressing and

heating the test gas to the desired experimental conditions (T₅ and P₅).

Multiple pressure transducers along the shock tube measure the shock wave velocity, from

which the post-reflected shock conditions (T₅ and P₅) can be calculated using normal

shock relations.

Ignition Delay Time Determination:

The ignition delay time is defined as the time interval between the arrival of the reflected

shock wave at the end wall and the onset of ignition.

The onset of ignition is typically detected by a sharp increase in pressure (from the end

wall pressure transducer) and/or a sharp increase in light emission from radical species

like OH* (at ~308 nm) or CH* (at ~431 nm).

The data from the pressure transducer and photomultiplier tube are recorded by a high-

speed data acquisition system.

Data Analysis:

Analyze the recorded pressure and emission traces to determine the precise time of

ignition onset.

Repeat the experiment for a range of initial temperatures, pressures, and equivalence

ratios to map the ignition delay characteristics of the fuel.

Laminar Flame Speed Measurement in a Constant
Volume Combustion Chamber
Objective: To measure the laminar flame speed of a 2,3,3-trimethylpentane/air mixture at a

specific temperature and pressure.
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Apparatus: A spherical or cylindrical constant volume combustion chamber equipped with a

high-voltage ignition system, a pressure transducer, and a high-speed imaging system (e.g.,

Schlieren or direct flame photography).

Procedure:

Mixture Preparation:

Evacuate the combustion chamber to a high vacuum.

Introduce 2,3,3-trimethylpentane vapor and air into the chamber to the desired partial

pressures to achieve a specific equivalence ratio and initial pressure.

Use a heating system to bring the mixture to the desired initial temperature and allow time

for thermal equilibrium.

Ignition and Flame Propagation:

Ignite the mixture at the center of the chamber using a pair of electrodes to generate a

spark.

A spherical flame front will propagate outwards from the ignition point.

Data Acquisition:

Record the pressure rise inside the chamber as a function of time using the pressure

transducer.

Simultaneously, capture high-speed images of the propagating flame front using the

imaging system.

Data Analysis:

From High-Speed Imaging:

The flame radius as a function of time is determined from the captured images.
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The stretched flame speed (Sₙ) is calculated as the rate of change of the flame radius

(dr/dt).

The stretch rate (α) is calculated from the flame speed and radius (α = 2 * Sₙ / r).

The unstretched flame speed (Sₙ⁰) is determined by extrapolating the linear relationship

between the stretched flame speed and the stretch rate to zero stretch.

The laminar flame speed (Sₗ) is then calculated using the relationship Sₗ = Sₙ⁰ * (ρᵤ / ρᵦ),

where ρᵤ and ρᵦ are the densities of the unburned and burned gas, respectively.

From Pressure Trace (Thermodynamic Method):

The pressure-time data is used in a thermodynamic model of the combustion process to

calculate the mass burning rate.

The laminar flame speed is then derived from the mass burning rate, the flame surface

area, and the unburned gas density.

Repeatability:

Repeat the experiment multiple times under the same conditions to ensure the

repeatability of the results.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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